Cas no 474260-19-0 (5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione structure](https://ja.kuujia.com/scimg/cas/474260-19-0x500.png)
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 化学的及び物理的性質
名前と識別子
-
- 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
- 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, dihydro-5-(4-methoxyphenyl)-2-phenyl-3-(2-thienyl)- (9CI)
- 474260-19-0
- 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-(4-methoxyphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- CCG-22280
- F1199-0169
- Oprea1_719883
- AKOS016318824
- AKOS000571017
- 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
-
- インチ: 1S/C22H18N2O4S/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-29-17)24(28-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3
- InChIKey: BBDZXTPMYXECLD-UHFFFAOYSA-N
- ほほえんだ: O1C2C(=O)N(C3=CC=C(OC)C=C3)C(=O)C2C(C2SC=CC=2)N1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 406.09872823g/mol
- どういたいしつりょう: 406.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 87.3Ų
じっけんとくせい
- 密度みつど: 1.377±0.06 g/cm3(Predicted)
- ふってん: 655.2±65.0 °C(Predicted)
- 酸性度係数(pKa): 0.02±0.40(Predicted)
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1199-0169-5μmol |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-1mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-10μmol |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-10mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-40mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-5mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-20mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-4mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-2mg |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1199-0169-2μmol |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474260-19-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 関連文献
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dioneに関する追加情報
Introduction to 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione and Its Significance in Modern Chemical Biology
The compound with the CAS number 474260-19-0, formally identified as 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione, represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its fused heterocyclic system and diverse functional groups, has garnered significant attention due to its potential applications in pharmaceutical research and drug discovery. The presence of a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core suggests a rich scaffold for developing bioactive molecules, while the aromatic substituents such as 4-methoxyphenyl and thiophen-2-yl introduce unique electronic and steric properties that can modulate biological activity.
In recent years, the exploration of complex heterocyclic compounds has been a cornerstone in medicinal chemistry. The pyrrolooxazole scaffold, in particular, has emerged as a privileged structure in the design of novel therapeutic agents. This compound exemplifies the synergy between structural complexity and biological function, making it a compelling candidate for further investigation. The 5-(4-methoxyphenyl) moiety contributes to hydrophobic interactions and may influence binding affinity to biological targets, whereas the thiophen-2-yl group can enhance metabolic stability and bioavailability. These features are critical in optimizing drug-like properties for clinical applications.
Current research in chemical biology increasingly emphasizes the development of multifunctional molecules capable of addressing complex diseases. The hexahydro ring system in this compound provides a rigid yet flexible backbone that can accommodate various pharmacophores without compromising overall stability. This structural versatility is particularly valuable in targeting enzymes and receptors involved in intricate signaling pathways. For instance, studies have shown that derivatives of similar heterocyclic systems exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory disorders. The 5-(4-methoxyphenyl)-2-phenyl substituents may further enhance binding interactions by forming specific hydrogen bonds or hydrophobic clusters with target proteins.
The incorporation of a thiophen-2-yl group is another strategic decision that contributes to the compound's potential utility. Thiophene derivatives are well-known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. The sulfur atom in thiophene can engage in coordination with metal ions or form π-stacking interactions with aromatic residues in biological targets, thereby modulating enzyme activity or receptor binding. This feature makes the compound an attractive scaffold for designing molecules with enhanced selectivity and potency. Moreover, the hexahydro portion of the molecule reduces steric hindrance while maintaining electronic richness, allowing for fine-tuning of pharmacological properties.
Advances in computational chemistry have enabled more efficient screening and optimization of such complex molecules. Molecular modeling techniques can predict binding affinities and identify key interactions between the compound and potential biological targets. These predictions are crucial for guiding experimental efforts and reducing trial-and-error approaches in drug discovery. In parallel, high-throughput screening (HTS) platforms have accelerated the identification of bioactive compounds from large libraries. The CAS number 474260-19-0 serves as a unique identifier for this compound, facilitating its retrieval from databases and ensuring reproducibility in research studies.
Recent publications highlight the importance of structural diversity in developing next-generation therapeutics. The 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione scaffold aligns well with this trend by combining multiple pharmacologically relevant features into a single molecule. Such multifunctional entities often exhibit synergistic effects when tested against multiple targets or pathways simultaneously. For example, dual inhibitors targeting both oncogenic kinases and transcription factors have shown promise in preclinical studies due to their ability to disrupt multiple disease-relevant mechanisms simultaneously.
The synthesis of this compound represents another testament to the ingenuity of synthetic organic chemists who continually push the boundaries of molecular construction. Key synthetic strategies may involve multi-step cascades that exploit transition metal catalysis or directed ortho-metalation (DoM) reactions to build complex heterocycles efficiently. Advances in green chemistry have also encouraged the development of sustainable synthetic routes that minimize waste generation while maintaining high yields—crucial considerations for industrial-scale production.
In conclusion,5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS no 474260-19-0) stands out as a structurally intriguing molecule with significant potential applications across chemical biology research areas including drug discovery,pharmacology,and medicinal chemistry.Severalkeystructuralfeatures—suchasthepyrrolooxazolescaffold,hexahydroring,andaromaticsubstituents—conferuniquebiologicalactivitiesandmakeitattractiveforfurtherdevelopment.Asourunderstandingofbiologicaltargetsimprovesandnewsyntheticmethodologiesemerge,thiscompoundmayfindusefulapplicationsinbothacademicandindustrialscienceandtechnology.
474260-19-0 (5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione) 関連製品
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